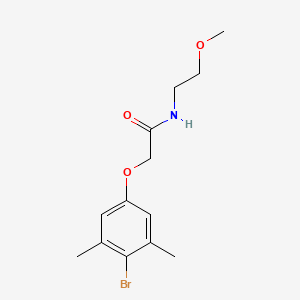
4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C19H19BrCl3N3OS and a molecular weight of 523.71 g/mol . This compound is known for its unique structure, which includes a bromine atom, trichloromethyl group, and a mesitylamino carbothioyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with ammonia to yield 4-bromobenzamide.
Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be achieved by reacting 4-bromobenzamide with trichloromethyl chloroformate under basic conditions.
Attachment of the Mesitylamino Carbothioyl Group: The final step involves the attachment of the mesitylamino carbothioyl group. This is typically done by reacting the intermediate compound with mesitylamine and carbon disulfide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the trichloromethyl and mesitylamino carbothioyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amide.
Oxidation and Reduction Reactions: Products vary based on the specific groups oxidized or reduced.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trichloromethyl and mesitylamino carbothioyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: Similar structure but with additional bromine atoms.
4-BROMO-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE: Similar structure with different substitution patterns on the aniline ring.
Uniqueness
4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is unique due to the presence of the mesitylamino carbothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(2,4,6-trimethylphenyl)carbamothioylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrCl3N3OS/c1-10-8-11(2)15(12(3)9-10)24-18(28)26-17(19(21,22)23)25-16(27)13-4-6-14(20)7-5-13/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSQNQPNQCQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrCl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303063-15-2 |
Source


|
| Record name | 4-BROMO-N-(2,2,2-TRICHLORO-1-(((MESITYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4998763.png)

![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)

![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
![N-[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)


![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(1-phenylethyl)acetamide](/img/structure/B4998857.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)

